
Methanol, (methylthio)-, benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanol, (methylthio)-, benzoate is an organic compound characterized by the presence of a methanol group, a methylthio group, and a benzoate group. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methanol, (methylthio)-, benzoate can be synthesized through the esterification of benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of solid acid catalysts, such as zirconium or titanium-based catalysts . These catalysts enhance the efficiency of the esterification process and allow for the recovery and reuse of the catalyst, reducing waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: Methanol, (methylthio)-, benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methanol, (methylthio)-, benzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes
Mecanismo De Acción
The mechanism of action of methanol, (methylthio)-, benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of intermediate complexes with target molecules, leading to the desired chemical transformations .
Comparación Con Compuestos Similares
Methyl benzoate: An ester of methanol and benzoic acid, used in fragrances and as a solvent.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.
Propyl benzoate: Another ester with a propyl group, used in similar applications.
Uniqueness: Methanol, (methylthio)-, benzoate is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity compared to other benzoate esters. This uniqueness makes it valuable in specific synthetic and industrial applications where such properties are desired .
Propiedades
Número CAS |
19207-88-6 |
|---|---|
Fórmula molecular |
C9H12O3S |
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
benzoic acid;methylsulfanylmethanol |
InChI |
InChI=1S/C7H6O2.C2H6OS/c8-7(9)6-4-2-1-3-5-6;1-4-2-3/h1-5H,(H,8,9);3H,2H2,1H3 |
Clave InChI |
KHURJRQYELJDNW-UHFFFAOYSA-N |
SMILES canónico |
CSCO.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{2-[4-(Ethoxycarbonyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14702102.png)

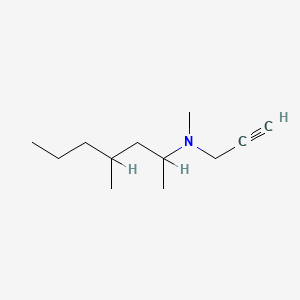
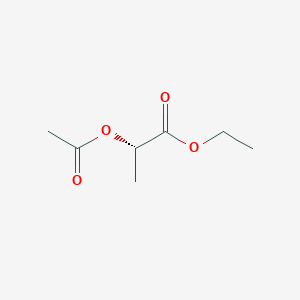
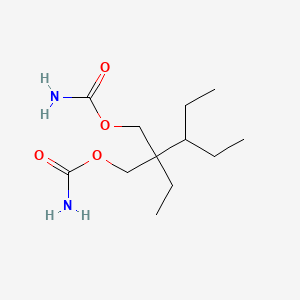
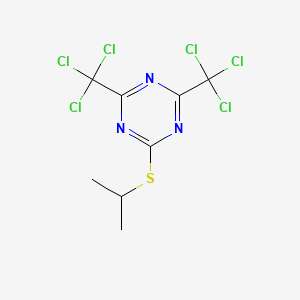

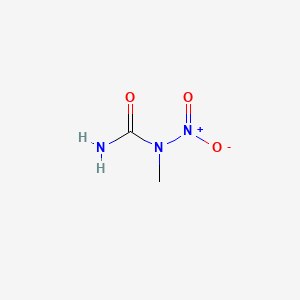

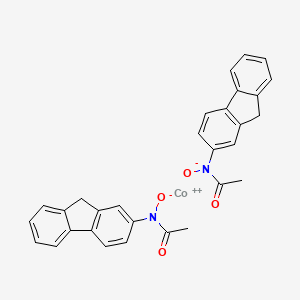

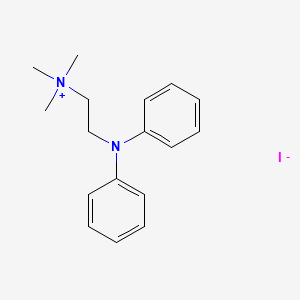
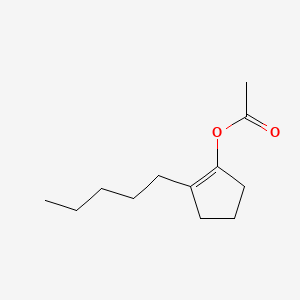
![[(2R,4aR,4bS,6aR,7S,10aR,10bS,12aS)-2,4a,6a,7,10b,12a-Hexamethyloctadecahydrochrysen-2-yl]acetic acid](/img/structure/B14702167.png)
